molecular formula C15H13ClN2O2S2 B6522221 3-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896706-97-1

3-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6522221
CAS RN: 896706-97-1
M. Wt: 352.9 g/mol
InChI Key: PNQVJWFICKHCLF-UHFFFAOYSA-N
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Description

The compound “3-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione” belongs to the class of organic compounds known as benzothiadiazines . These are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring . The thiadiazine ring is a six-membered aromatic heterocycle made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring system, with a sulfanyl group attached to a 3-chlorophenylmethyl group . The exact spatial arrangement of these groups would depend on the specific synthetic route and conditions used.


Chemical Reactions Analysis

Benzothiadiazines can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur atom . The exact reactions that this compound can undergo would depend on its specific structure and the reaction conditions.

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVJWFICKHCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorobenzyl)thio)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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